(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol (5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
Brand Name: Vulcanchem
CAS No.: 39931-89-0
VCID: VC5892049
InChI: InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1
SMILES: CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6
Molecular Formula: C20H28O4
Molecular Weight: 332.44

(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol

CAS No.: 39931-89-0

Cat. No.: VC5892049

Molecular Formula: C20H28O4

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol - 39931-89-0

Specification

CAS No. 39931-89-0
Molecular Formula C20H28O4
Molecular Weight 332.44
IUPAC Name (1'R,5'S,6'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol
Standard InChI InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1
Standard InChI Key PJNXSCWHWRADDM-NXJMWEIWSA-N
SMILES CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6

Introduction

Structural and Stereochemical Features

The molecule’s IUPAC name delineates its stereochemistry and connectivity. The spiro junction at position 3 of the cyclopenta[a]phenanthrene core links to a 1,3-dioxolane ring, creating a rigid bicyclic architecture. Key structural elements include:

  • Epoxy Bridge: The 5,10-epoxy group imposes strain and influences reactivity.

  • Hydroxyl Group: The 17-hydroxyl moiety provides a site for hydrogen bonding or derivatization.

  • Methyl Substituent: The 13-methyl group contributes to stereoelectronic effects.

Physicochemical Properties

PropertyValueSource
CAS Registry Number39931-89-0
Molecular FormulaC₂₀H₂₈O₄
Molecular Weight332.44 g/mol
IUPAC Name(5'r,10'r,13's,17's)-13'-methyl-1',2',7',8',12',13',14',15',16',17'-decahydro-4'h,6'h-spiro[ dioxolane-2,3'- epoxycyclopenta[a]phenanthren]-17'-ol
SMILESC[C@]12C/C=C3\C(CC[C@@]45CC6(CC[C@@]34O5)OCCO6)C1CC[C@@H]2O
Purity95%

Solubility and stability data remain unreported, necessitating experimental characterization.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes to improve yield and scalability.

  • Biological Profiling: Screen against malaria parasites and cancer cell lines.

  • Derivatization: Explore acylated or alkylated derivatives at the 17-OH position.

  • Crystallographic Studies: Resolve three-dimensional structure to inform computational modeling.

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